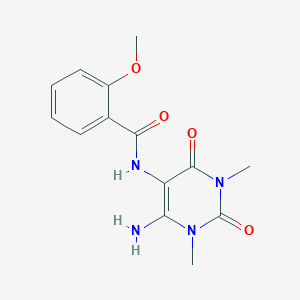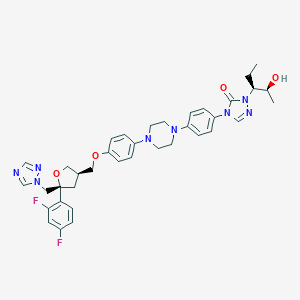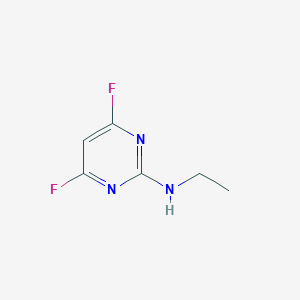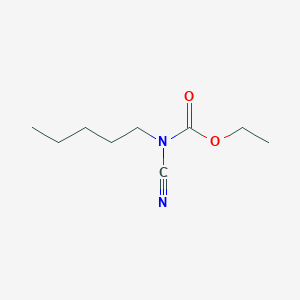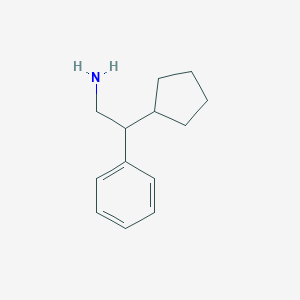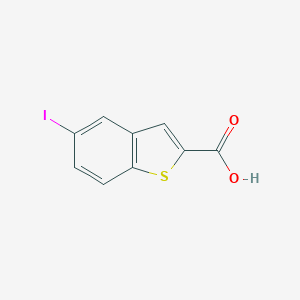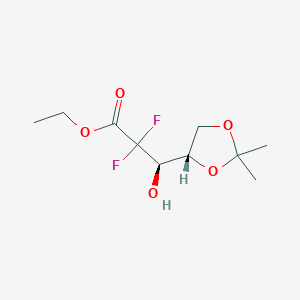
(R)-Ethyl 3-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-Ethyl 3-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a chiral compound that has two enantiomers, and the (R) enantiomer has been found to have potent biological activity.
Applications De Recherche Scientifique
(R)-Ethyl 3-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate has been found to have potential applications in various fields of scientific research. It has been studied for its antibacterial, antifungal, and antiviral properties, as well as its potential as an anticancer agent. It has also been investigated for its use in the synthesis of chiral compounds and as a chiral auxiliary in asymmetric synthesis.
Mécanisme D'action
The mechanism of action of (R)-Ethyl 3-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in cellular processes. It has also been proposed that it may disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that (R)-Ethyl 3-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate has minimal toxicity to mammalian cells. It has been found to have potent antibacterial and antifungal activity, with some studies showing that it is more effective than existing antibiotics and antifungal agents. It has also been shown to have antiviral activity against certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (R)-Ethyl 3-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate is its high potency and selectivity towards certain microorganisms. This makes it a promising candidate for the development of new antibiotics and antifungal agents. However, its synthesis method is complex and requires the use of hazardous chemicals, which may limit its use in some lab experiments.
Orientations Futures
There are several future directions for research on (R)-Ethyl 3-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate. One area of focus is the development of new antibiotics and antifungal agents based on its structure and mechanism of action. Another area of interest is its potential as an anticancer agent, as preliminary studies have shown promising results. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for large-scale production.
Méthodes De Synthèse
The synthesis of (R)-Ethyl 3-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate involves the reaction of (R)-glycidol with ethyl 2,2-difluoro-3-oxopropanoate in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with (S)-2,2-dimethyl-1,3-dioxolane-4-methanol to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the (R)-enantiomer.
Propriétés
Numéro CAS |
166376-98-3 |
|---|---|
Formule moléculaire |
C10H16F2O5 |
Poids moléculaire |
254.23 g/mol |
Nom IUPAC |
ethyl (3R)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate |
InChI |
InChI=1S/C10H16F2O5/c1-4-15-8(14)10(11,12)7(13)6-5-16-9(2,3)17-6/h6-7,13H,4-5H2,1-3H3/t6-,7+/m0/s1 |
Clé InChI |
OUFRYOWGFSOSEY-NKWVEPMBSA-N |
SMILES isomérique |
CCOC(=O)C([C@@H]([C@@H]1COC(O1)(C)C)O)(F)F |
SMILES |
CCOC(=O)C(C(C1COC(O1)(C)C)O)(F)F |
SMILES canonique |
CCOC(=O)C(C(C1COC(O1)(C)C)O)(F)F |
Synonymes |
2-DEOXY-2,2-DIFLUORO-4,5-O-(1-METHYLETHYLIDENE)-L-THREO-PENTONIC ACID, ETHYL ESTER |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




